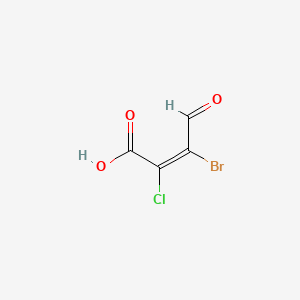
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid typically involves the halogenation of a suitable precursor. One common method includes the bromination and chlorination of a butenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired (Z)-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized butenoic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its halogenated structure makes it a useful probe for investigating halogenase enzymes and their mechanisms.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets. The presence of halogen atoms allows for strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid include:
- (Z)-3-Bromo-4-oxo-but-2-enoic acid
- (Z)-2-Chloro-4-oxo-but-2-enoic acid
- (Z)-3-Bromo-2-chloro-but-2-enoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and chlorine atoms in the same molecule, along with the oxo group
Properties
CAS No. |
51742-42-8 |
|---|---|
Molecular Formula |
C4H2BrClO3 |
Molecular Weight |
213.41 g/mol |
IUPAC Name |
(Z)-3-bromo-2-chloro-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H2BrClO3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- |
InChI Key |
ALLBBCMVBCVCKG-IHWYPQMZSA-N |
Isomeric SMILES |
C(=O)/C(=C(\C(=O)O)/Cl)/Br |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















